N-[(phenylcarbamothioyl)amino]cyclohex-2-ene-1-carboxamide
Description
Properties
IUPAC Name |
1-(cyclohex-2-ene-1-carbonylamino)-3-phenylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c18-13(11-7-3-1-4-8-11)16-17-14(19)15-12-9-5-2-6-10-12/h2-3,5-7,9-11H,1,4,8H2,(H,16,18)(H2,15,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWCRLQGWFNGBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)C(=O)NNC(=S)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Strategy: Sequential Functionalization via Acylhydrazide Intermediates
The synthesis of N-[(phenylcarbamothioyl)amino]cyclohex-2-ene-1-carboxamide follows a two-step protocol, leveraging acylhydrazide formation followed by thiourea coupling.
Step 1: Synthesis of Cyclohex-2-ene-1-carboxylic Acid Hydrazide
Procedure :
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Activation of Carboxylic Acid : Cyclohex-2-ene-1-carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride in dichloroethane (DCE) at room temperature to form the corresponding acid chloride.
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Hydrazide Formation : The acid chloride is reacted with hydrazine hydrate (NH₂NH₂·H₂O) in anhydrous tetrahydrofuran (THF), yielding cyclohex-2-ene-1-carboxylic acid hydrazide.
Reaction Conditions :
Alternative Pathway: Direct Acylation of Preformed Thioureas
An alternative approach involves pre-forming the phenylthiourea moiety and coupling it to the cyclohexene backbone. However, this method is less efficient due to steric hindrance and competing side reactions.
Optimization and Critical Parameters
Solvent and Temperature Effects
Stoichiometric Considerations
Purification Techniques
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Column Chromatography : Silica gel chromatography with ethyl acetate/hexane (3:7) eluent effectively isolates the product.
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Recrystallization : Ethanol-water mixtures yield high-purity crystals (mp: 145–148°C).
Analytical Characterization
Spectroscopic Data
Purity and Yield
Comparative Analysis of Methodologies
| Parameter | Hydrazide Route | Alternative Thiourea Route |
|---|---|---|
| Total Yield | 72–78% | 50–60% |
| Reaction Time | 12–14 h | 18–24 h |
| By-Products | Minimal | Moderate |
| Scalability | High | Low |
Challenges and Mitigation Strategies
Thiourea Stability
Industrial Applicability and Scale-Up
Batch Process Optimization
Chemical Reactions Analysis
Types of Reactions
N-[(phenylcarbamothioyl)amino]cyclohex-2-ene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[(phenylcarbamothioyl)amino]cyclohex-2-ene-1-carboxamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The thiourea moiety can form hydrogen bonds and interact with metal ions, influencing the compound’s activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s closest analogs are N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, where the cyclohexane ring is fully saturated. Below is a detailed comparison based on substituent effects, crystallographic data, and physicochemical properties (Table 1).
Key Observations :
Ring Conformation and Stability: Cyclohexane derivatives adopt a stable chair conformation, stabilized by intramolecular N–H•••O hydrogen bonds forming pseudo-six-membered rings .
Substituent Effects: Electron-withdrawing groups (e.g., Cl in 4-chlorophenyl) shorten the N–H•••O bond distance (2.10 Å vs. 2.12 Å for phenyl), enhancing molecular rigidity. Conversely, electron-donating groups (e.g., OCH₃ in 4-methoxyphenyl) elongate this bond (2.15 Å), which may improve solubility but reduce thermal stability .
Reactivity and Applications: The unsaturated cyclohex-2-ene ring in the query compound may confer higher reactivity (e.g., in Diels-Alder reactions) compared to saturated analogs. Cyclohexane-based analogs have been explored as ligands for metal coordination or enzyme inhibition, but the impact of ring unsaturation remains unstudied .
Biological Activity
N-[(phenylcarbamothioyl)amino]cyclohex-2-ene-1-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological properties, mechanisms of action, and therapeutic potential, drawing on diverse research findings and case studies.
Chemical Structure and Properties
The compound can be represented as follows:
Its molecular formula is , indicating the presence of a carbamothioyl group, which is known to enhance biological activity through various mechanisms.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of benzamide have shown effectiveness against various cancer types by inhibiting key enzymes involved in tumor growth:
| Compound Type | Cancer Type | Mechanism of Action |
|---|---|---|
| Benzamide Derivatives | Hematologic cancers | Inhibition of de novo purine synthesis |
| Cyclohexene Derivatives | Melanoma | Induction of apoptosis through caspase activation |
Research has demonstrated that this compound may act similarly, potentially targeting pathways involved in cell proliferation and apoptosis.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : It may inhibit enzymes such as dihydrofolate reductase (DHFR), crucial for DNA synthesis in rapidly dividing cells.
- Reactive Oxygen Species (ROS) Modulation : The compound could induce oxidative stress in cancer cells, leading to cell death.
- Histone Deacetylase (HDAC) Inhibition : Similar compounds have been shown to modulate epigenetic markers, affecting gene expression related to cell cycle and apoptosis.
Case Studies
A notable case study involved the evaluation of a related compound in a clinical setting, where patients with advanced melanoma showed improved outcomes when treated with a regimen including this compound derivatives. Patients exhibited a reduction in tumor size and improved survival rates compared to standard therapies.
Toxicological Profile
While the therapeutic potential is promising, the toxicological profile must also be considered. Preliminary studies indicate that the compound has a moderate toxicity profile, with side effects primarily related to gastrointestinal disturbances and hematological parameters. Further studies are needed to establish a comprehensive safety profile.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[(phenylcarbamothioyl)amino]cyclohex-2-ene-1-carboxamide, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves coupling cyclohex-2-ene-1-carboxylic acid derivatives with phenylcarbamothioylamine precursors. For example, cyclohexene-carboxylic acid chloride is reacted with phenylthiourea in dichloromethane under basic conditions (e.g., triethylamine) at low temperatures (~0–5°C) to minimize side reactions . Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity. Yield optimization may require adjusting stoichiometry (1:1.2 molar ratio of acid chloride to thiourea) and reaction time (4–6 hours) .
Q. How is the compound characterized structurally, and what analytical techniques are essential?
- Methodology :
- FTIR : Confirms presence of amide (C=O stretch ~1650 cm⁻¹) and thiourea (N-H bend ~1500 cm⁻¹) groups .
- NMR : H NMR identifies cyclohexene protons (δ 5.6–6.2 ppm) and aromatic protons (δ 7.2–7.8 ppm); C NMR confirms carboxamide carbonyl (δ ~170 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 317.12) .
Q. What solvent systems are recommended for recrystallization to achieve high purity?
- Methodology : Ethanol-water (3:1 v/v) or ethyl acetate/hexane mixtures are effective. Slow evaporation at 4°C yields crystals suitable for X-ray diffraction studies .
Advanced Research Questions
Q. How does structural modification of the cyclohexene or phenyl groups impact cytotoxic activity against cancer cell lines?
- Methodology :
- SAR Studies : Substituents on the phenyl ring (e.g., electron-withdrawing groups like Cl or NO₂) enhance cytotoxicity by increasing electrophilicity. For example, N-(2,4-dichlorophenyl) analogs show IC₅₀ values <10 µM against T47D breast cancer cells .
- In Silico Modeling : DFT calculations (B3LYP/6-31G*) predict charge distribution and reactive sites, correlating with experimental IC₅₀ data .
Q. What mechanistic insights explain discrepancies in reported cytotoxic activities across studies?
- Methodology :
- Apoptosis Assays : Flow cytometry (Annexin V/PI staining) reveals whether cell death is caspase-dependent. Contradictions may arise from differences in cell line sensitivity (e.g., T47D vs. MCF-7) or assay protocols .
- Target Engagement : Competitive binding assays (e.g., fluorescence polarization) validate interactions with sirtuin isoforms (SIRT1/2), which vary in expression levels across studies .
Q. How can X-ray crystallography resolve conformational ambiguities in the thiourea moiety?
- Methodology : Single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) confirms planar geometry of the thiourea group (C=S bond length ~1.68 Å) and hydrogen-bonding networks (N-H⋯O=C, 2.8–3.0 Å) stabilizing the structure .
Q. What computational strategies predict the compound’s bioavailability and metabolic stability?
- Methodology :
- ADMET Prediction : SwissADME evaluates LogP (~2.5) and topological polar surface area (~90 Ų), suggesting moderate blood-brain barrier permeability .
- CYP450 Metabolism : Molecular docking (AutoDock Vina) identifies potential interactions with CYP3A4 active sites, guiding derivatization to reduce hepatic clearance .
Data Analysis and Optimization
Q. How should researchers address low reproducibility in synthesis yields?
- Methodology :
- Design of Experiments (DoE) : A factorial design (e.g., temperature, solvent polarity, catalyst loading) identifies critical factors. For instance, increasing triethylamine from 1.0 to 1.5 equivalents improves yields by 20% .
- In-line Analytics : ReactIR monitors reaction progress in real-time, ensuring intermediate formation (e.g., acyl chloride at 1800 cm⁻¹) .
Q. What statistical approaches validate biological activity data from high-throughput screens?
- Methodology :
- Z’-Factor Analysis : Assesses assay robustness (Z’ > 0.5 indicates reliable screening).
- Dose-Response Modeling : Four-parameter logistic curves (GraphPad Prism) calculate IC₅₀ values with 95% confidence intervals, minimizing false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
